BenchChemオンラインストアへようこそ!

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide

Physicochemical Profiling Drug-likeness Passive Permeability

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide (CAS 946374-51-2) is a synthetic small molecule belonging to the 2,4,5-trisubstituted thiazole carboxamide class. Its structure integrates a 4-chlorophenyl group at the thiazole C2 position, a methyl substituent at C4, and an ethyl-linked cyclopentanecarboxamide side chain at C5.

Molecular Formula C18H21ClN2OS
Molecular Weight 348.89
CAS No. 946374-51-2
Cat. No. B2537020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide
CAS946374-51-2
Molecular FormulaC18H21ClN2OS
Molecular Weight348.89
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3CCCC3
InChIInChI=1S/C18H21ClN2OS/c1-12-16(10-11-20-17(22)13-4-2-3-5-13)23-18(21-12)14-6-8-15(19)9-7-14/h6-9,13H,2-5,10-11H2,1H3,(H,20,22)
InChIKeyXVSXADMVOLDDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide (CAS 946374-51-2): Procurement-Relevant Physicochemical and Pharmacological Baseline


N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide (CAS 946374-51-2) is a synthetic small molecule belonging to the 2,4,5-trisubstituted thiazole carboxamide class. Its structure integrates a 4-chlorophenyl group at the thiazole C2 position, a methyl substituent at C4, and an ethyl-linked cyclopentanecarboxamide side chain at C5. The molecular formula is C18H21ClN2OS with a molecular weight of 348.89 g/mol and a calculated logP of approximately 4.28 [1]. The compound is cataloged as a research-grade screening molecule (Catalog No. B2537020) [2]. Thiazole carboxamides of this substitution pattern are recognized scaffolds in medicinal chemistry for kinase inhibition and antiproliferative screening, though compound-specific primary pharmacological data for this exact CAS number remain extremely sparse in the public domain.

Procurement Risk: Why Generic Thiazole Carboxamide Substitution Cannot Replace N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide


Within the 2-aryl-4-methylthiazole ethyl-carboxamide subfamily, minor structural perturbations produce marked shifts in target engagement and physicochemical profiles. The chlorine atom at the para position of the phenyl ring is critical for maintaining lipophilicity (clogP ~4.28) and potential halogen-bond interactions within hydrophobic kinase pockets [1]. Replacing the cyclopentanecarboxamide moiety with a smaller butanamide (as in Azoramide, CAS 932986-18-0) or a branched isobutanamide (CAS 946374-55-6) alters topological polar surface area (tPSA) and rotatable bond count, which governs passive permeability and binding kinetics . The methyl group at thiazole C4 further distinguishes this compound from the des-methyl, thiazol-4-yl regioisomer CCT251545 (CAS 946251-41-8), where differences in regiosomeric attachment shift the ethyl-carboxamide vector and can invert selectivity profiles [2]. Generic or 'in-class' substitution without rigorous side-by-side validation therefore carries substantial risk of altered potency, selectivity, and ADME outcomes.

Quantitative Differentiation Evidence for N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide vs. Closest Analogs


tPSA and Rotatable Bond Differentiation vs. Azoramide and Isobutanamide Analogs Governs Passive Permeability Potential

The target compound exhibits a topological polar surface area (tPSA) of 41 Ų and 8 rotatable bonds, compared to 37 Ų and 7 rotatable bonds for Azoramide (butanamide side chain) [1]. The reduced tPSA of Azoramide predicts moderately higher passive membrane permeability, whereas the additional rotational degree of freedom in the target compound may enhance conformational adaptability for target binding. The branched isobutanamide analog (CAS 946374-55-6) is predicted to have a slightly higher tPSA due to the steric bulk of the isopropyl group, potentially reducing permeability . These differences are relevant when selecting a compound for cellular target engagement screens where permeability is a selection criterion.

Physicochemical Profiling Drug-likeness Passive Permeability

Lipophilicity (clogP) Differentiation vs. Regioisomeric CCT251545 Scaffold

The target compound has a calculated logP of 4.28, compared to approximately 3.8 for the des-methyl, thiazol-4-yl regioisomer CCT251545 (CAS 946251-41-8) [1]. The 0.48 log unit increase in lipophilicity arises from the 4-methyl substitution on the thiazole ring and the shift of the ethyl-carboxamide arm from thiazole C4 to C5. This difference has implications for solubility, metabolic stability, and off-target binding. In kinase inhibitor development, a logP increase of >0.4 units can correlate with enhanced CYP450 inhibition and phospholipidosis risk, necessitating different formulation strategies [2]. CCT251545's lower logP contributes to its oral bioavailability and favorable pharmacokinetic profile in preclinical models, whereas the target compound's higher logP may favor target engagement in lipid-rich environments.

Lipophilicity ADME Kinase Selectivity

Kinase Profiling Selectivity Footprint of the Cyclopentanecarboxamide Moiety vs. Azoramide's Butanamide

The cyclopentanecarboxamide group of the target compound introduces a bulkier, cycloalkyl amide pharmacophore compared to the linear butanamide of Azoramide (CAS 932986-18-0). Literature on analogous thiazole carboxamide scaffolds demonstrates that cyclopentyl amides exhibit ATP-competitive Type I kinase binding with preferential engagement of the ribose pocket and hinge region, while smaller alkyl amides often lack sufficient steric bulk to displace the kinase activation loop [1]. Azoramide is characterized as an unfolded protein response (UPR) modulator with antidiabetic activity, operating through ER chaperone induction rather than direct kinase inhibition . The target compound's cyclopentyl ring is predicted to occupy the hydrophobic back pocket of certain kinase active sites, which may confer a selectivity profile distinct from Azoramide's polypharmacology [2]. No direct kinome-wide profiling data are currently available in the public domain for CAS 946374-51-2.

Kinase Selectivity Target Engagement Scaffold Hopping

Reported Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Preliminary Single-Concentration Data

Vendor-reported screening data indicate that N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide exhibits a dose-dependent decrease in MCF-7 breast cancer cell viability with an IC50 of 15 µM after 48 h of treatment . This places the compound in a moderate cytotoxic range typical of early-stage thiazole-based screening hits. For comparison, the structurally distinct thiazole-based tubulin polymerization inhibitor 9k (RSC Advances, 2026) achieved an IC50 of 1.56 µM against tubulin polymerization and sub-micromolar antiproliferative activity against HeLa, HCT-116, and A-549 cell lines, representing a >9-fold potency advantage [1]. However, direct head-to-head comparator data under identical assay conditions are not available. In-class thiazole carboxamides with potent antiproliferative activity (IC50 < 1 µM) typically feature additional H-bond donors or extended aromatic systems at the C2 position, suggesting that the target compound's modest potency could be improved through structure-guided optimization or may reflect a distinct, target-specific mechanism rather than broad cytotoxicity.

Antiproliferative Activity MCF-7 Breast Cancer

Evidence-Backed Application Scenarios for N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide Procurement


Kinase Inhibitor Screening Cascade Against the Cyclin-Dependent Kinase (CDK) Family

Based on the cyclopentanecarboxamide pharmacophore present in this compound and the established kinase-binding mode of thiazole-5-carboxamides demonstrated in PDB structure 4KIP [1], this compound is a suitable starting point for CDK family screening. The 4-methyl thiazole substitution and chlorophenyl group provide key hydrophobic contacts analogous to those observed in the Type I kinase inhibitor chemotype. Procurement is recommended for laboratories conducting kinome-wide selectivity profiling where the cyclopentyl amide group is hypothesized to confer differential binding to CDK8/CDK19 vs. CDK9, a selectivity axis that is distinct from the CCT251545 scaffold (thiazol-4-yl regioisomer) [2].

Cellular Antiproliferative Baseline in ER-Positive Breast Cancer Models

The reported IC50 of 15 µM against MCF-7 cells (a widely used ER-positive breast cancer line) positions this compound as a reference tool for establishing baseline cytotoxicity in breast cancer pharmacology studies. While the potency is moderate, the compound's unique substitution pattern (4-methyl thiazole C5-linked ethyl cyclopentanecarboxamide) makes it a useful structural probe to differentiate target-mediated antiproliferative effects from off-target cytotoxicity when compared to the structurally similar but mechanistically divergent Azoramide (UPR modulator) .

Physicochemical Comparator in Thiazole Carboxamide Structure-Activity Relationship (SAR) Campaigns

The target compound occupies a specific region of chemical space (MW 348.89, clogP 4.28, tPSA 41 Ų) that bridges the gap between more lipophilic cyclopentyl derivatives and more polar heteroaryl carboxamides [3]. For medicinal chemistry teams synthesizing focused libraries around the 2-aryl-4-methylthiazole scaffold, procuring this compound as a physicochemical reference standard allows benchmarking of new analogs against a compound with 8 rotatable bonds and moderate lipophilicity—parameters that influence solubility, permeability, and metabolic stability in a quantifiable manner.

Anti-Inflammatory Pathway Probing in LPS-Stimulated Macrophage Models

Preliminary vendor-reported data indicate that this compound reduces levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential NF-κB or MAPK pathway modulation, consistent with the ability of thiazole carboxamides to interfere with IKKβ or p38α kinase activity. Researchers studying inflammatory signaling cascades may procure this compound for confirmatory dose-response experiments to validate its anti-inflammatory mechanism relative to established IKKβ inhibitors (e.g., BMS-345541) or p38 inhibitors (e.g., SB203580).

Quote Request

Request a Quote for N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.